molecular formula C14H14BrFN2O B12931719 Rel-(5S,7R)-3-bromo-2-(4-fluorophenyl)-5,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine

Rel-(5S,7R)-3-bromo-2-(4-fluorophenyl)-5,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine

Cat. No.: B12931719
M. Wt: 325.18 g/mol
InChI Key: AUPKTIWRUMFALN-BDAKNGLRSA-N
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Description

Rel-(5S,7R)-3-bromo-2-(4-fluorophenyl)-5,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine is a heterocyclic compound that belongs to the class of 1,3-oxazines This compound is characterized by its unique structure, which includes a bromine atom, a fluorophenyl group, and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(5S,7R)-3-bromo-2-(4-fluorophenyl)-5,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine typically involves multicomponent reactions, cyclization reactions, and temperature-dependent ring expansion. One common method includes the reaction of alkyl or aryl isocyanides with dialkyl acetylenedicarboxylates in the presence of a suitable catalyst . Another approach involves the use of acetyl or benzoyl chloride, potassium thiocyanate, and acetylenedicarboxylates to produce the desired oxazine compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Rel-(5S,7R)-3-bromo-2-(4-fluorophenyl)-5,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions include various substituted oxazines, reduced derivatives, and oxidized compounds. These products can be further utilized in different applications depending on their chemical properties.

Mechanism of Action

The mechanism of action of Rel-(5S,7R)-3-bromo-2-(4-fluorophenyl)-5,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rel-(5S,7R)-3-bromo-2-(4-fluorophenyl)-5,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine is unique due to the presence of the bromine atom and the fluorophenyl group, which contribute to its distinct chemical reactivity and potential applications. Its specific stereochemistry also plays a crucial role in its biological activities and interactions with molecular targets.

Properties

Molecular Formula

C14H14BrFN2O

Molecular Weight

325.18 g/mol

IUPAC Name

(5S,7R)-3-bromo-2-(4-fluorophenyl)-5,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine

InChI

InChI=1S/C14H14BrFN2O/c1-8-7-9(2)19-14-12(15)13(17-18(8)14)10-3-5-11(16)6-4-10/h3-6,8-9H,7H2,1-2H3/t8-,9+/m1/s1

InChI Key

AUPKTIWRUMFALN-BDAKNGLRSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](OC2=C(C(=NN12)C3=CC=C(C=C3)F)Br)C

Canonical SMILES

CC1CC(OC2=C(C(=NN12)C3=CC=C(C=C3)F)Br)C

Origin of Product

United States

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